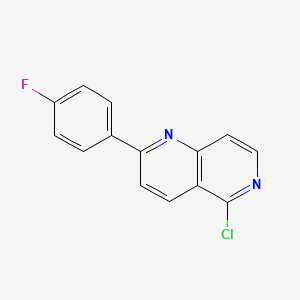

5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine

Description

Properties

Molecular Formula |

C14H8ClFN2 |

|---|---|

Molecular Weight |

258.68 g/mol |

IUPAC Name |

5-chloro-2-(4-fluorophenyl)-1,6-naphthyridine |

InChI |

InChI=1S/C14H8ClFN2/c15-14-11-5-6-12(18-13(11)7-8-17-14)9-1-3-10(16)4-2-9/h1-8H |

InChI Key |

XLPZGSZJOVXAFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C2)C(=NC=C3)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine typically involves the reaction of 4-fluoroaniline with 2-chloronicotinic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the production rate and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can yield naphthyridine derivatives with different substituents.

Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate halogen substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .

Scientific Research Applications

5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an anti-cancer agent and in the treatment of other diseases.

Industry: It can be used in the production of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Substituent Position and Reactivity

| Compound | Substituent Positions | Key Reactivity |

|---|---|---|

| 5-Chloro-2-(4-FP)-1,6-naph | 5-Cl, 2-(4-FP) | Stabilized for functionalization at Cl; 4-FP enhances lipophilicity |

| 4-Chloro-1,6-naphthyridine | 4-Cl | Rapid hydrogenolysis to 1,6-naphthyridine under mild conditions |

| 5-Chloro-8-Iodo-1,6-naph | 5-Cl, 8-I | Iodo group enables cross-coupling reactions (e.g., Suzuki-Miyaura) |

Table 2: Fluorinated Naphthyridine Derivatives

| Compound | Fluorine Position | Biological Relevance |

|---|---|---|

| Target Compound | 4-FP at position 2 | Predicted enzyme inhibition (e.g., kinases) |

| Benzo[h][1,6]naphthyridines | Fused fluorinated rings | DNA intercalation, antimicrobial activity |

| Phosphonate derivatives | 4-FP at position 2 | Enhanced kinase binding via phosphonate groups |

Physicochemical and Functional Properties

- Halogen Effects : Chlorine at position 5 provides stability and directs electrophilic substitution, while iodine in 5-chloro-8-iodo-1,6-naphthyridine increases polarizability for optoelectronic applications .

- Fluorine Contribution: The 4-fluorophenyl group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogues like 2-phenyl-1,6-naphthyridines .

Q & A

Q. What are the key synthetic strategies for preparing 5-Chloro-2-(4-fluorophenyl)-1,6-naphthyridine and its analogs?

- Methodological Answer : The synthesis of 1,6-naphthyridine derivatives typically involves halogenation and aryl substitution. For example:

- Chlorination : Chlorine atoms can be introduced via Vilsmeier-Haack reactions (POCl₃/DMF) at specific positions to enhance reactivity .

- Aryl coupling : Suzuki-Miyaura cross-coupling reactions are effective for attaching fluorophenyl groups, using palladium catalysts and aryl boronic acids .

- Cyclization : Pyridine ring closure can be achieved through thermal or acid-catalyzed cyclocondensation of amino-nitrile precursors .

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | POCl₃, DMF, 80°C, 12 h | 57% | |

| Fluorophenyl coupling | Pd(PPh₃)₄, K₂CO₃, DME, reflux | 55–81% |

Q. Which spectroscopic and analytical techniques are critical for characterizing 1,6-naphthyridine derivatives?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, the fluorophenyl group shows distinct coupling patterns (e.g., ¹⁹F-¹H coupling in ¹H NMR) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for halogenated derivatives .

- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives, as seen in benzo[b]thieno-naphthyridine analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize 1,6-naphthyridine derivatives for multi-target therapeutic applications?

- Methodological Answer :

- Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, CF₃) : Enhance binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase in anti-Alzheimer hybrids) .

- Fluorophenyl groups : Improve metabolic stability and blood-brain barrier penetration .

- Rigid Analog Design : Fusing heterocycles (e.g., thienopyridines) restricts conformational flexibility, enhancing target selectivity .

Table 2 : Key Substituent Effects in SAR

| Substituent | Biological Impact | Reference |

|---|---|---|

| 5-Chloro | Increases antiviral potency | |

| 4-Fluorophenyl | Enhances CNS bioavailability |

Q. What methodological considerations are essential for computational modeling of 1,6-naphthyridine-protein interactions?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding poses. For example, tetrahydrobenzo[h]-1,6-naphthyridine hybrids showed nanomolar affinity for acetylcholinesterase when docked with flexible side chains .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. MD-driven linker optimization (e.g., trimethylene linkers) improves binding kinetics .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energies, critical for prioritizing synthetic targets .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in biological activity between in vitro and cellular models for 1,6-naphthyridine derivatives?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of fluorophenyl groups) .

- Membrane Permeability : Employ Caco-2 cell monolayers to evaluate passive diffusion vs. efflux transporter effects .

- Off-Target Screening : Profile against kinase panels or GPCRs to rule out non-specific interactions .

Q. What strategies mitigate low yields in multi-step syntheses of halogenated 1,6-naphthyridines?

- Methodological Answer :

- Protecting Groups : Temporarily shield reactive sites (e.g., amino groups) during harsh chlorination steps .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12 h to 30 min) and improves purity .

- Catalyst Optimization : Screen Pd catalysts (e.g., XPhos vs. SPhos) for Suzuki couplings to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.